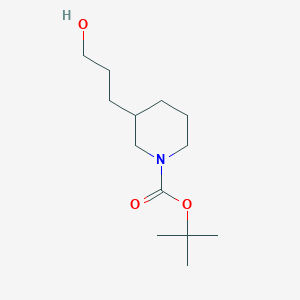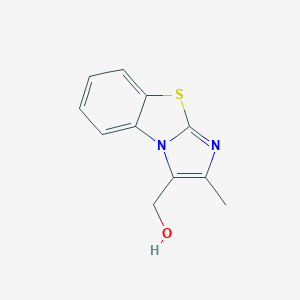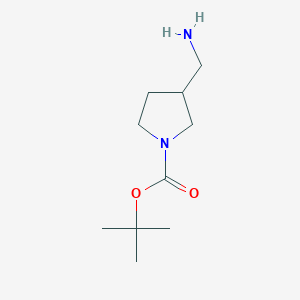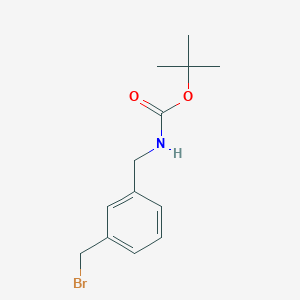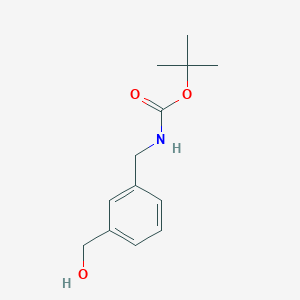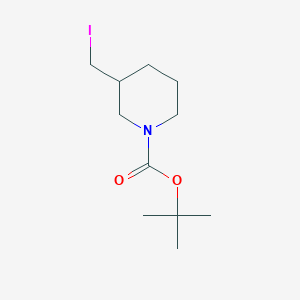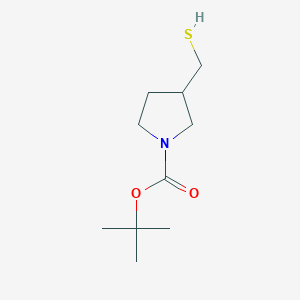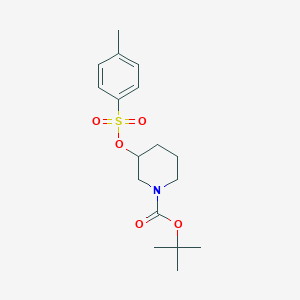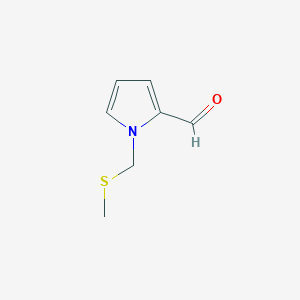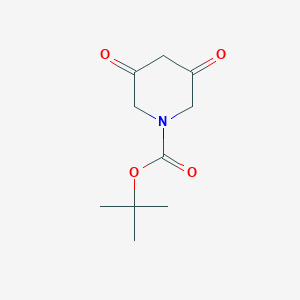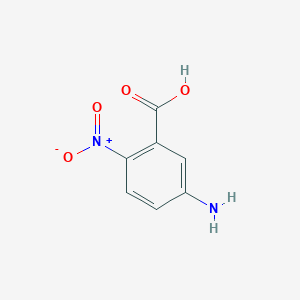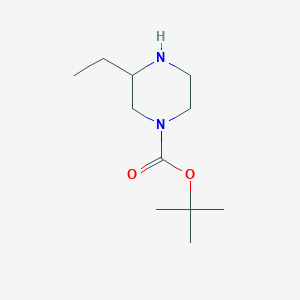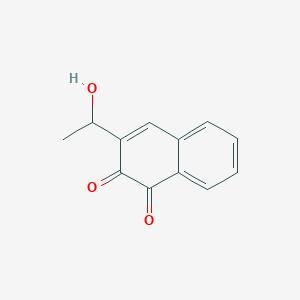
3-(1-Hydroxyethyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by its common name, Juglone, and has been found in several plants, including the black walnut tree.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the activity of several signaling pathways, including the NF-kappaB and MAPK pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(1-Hydroxyethyl)naphthalene-1,2-dione are diverse and depend on the intended application. It has been found to induce cell cycle arrest and apoptosis in cancer cells, to inhibit the growth of bacteria and fungi, and to protect against oxidative stress. Additionally, it has been shown to improve cognitive function and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(1-Hydroxyethyl)naphthalene-1,2-dione is its broad range of potential applications in various scientific research fields. It is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of using 3-(1-Hydroxyethyl)naphthalene-1,2-dione in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Orientations Futures
There are several future directions for the study of 3-(1-Hydroxyethyl)naphthalene-1,2-dione. One area of interest is the development of novel therapeutic agents based on its structure and properties. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for its use in the treatment of various diseases. Finally, the potential applications of 3-(1-Hydroxyethyl)naphthalene-1,2-dione in agriculture and environmental science are also areas of interest for future research.
Conclusion
In conclusion, 3-(1-Hydroxyethyl)naphthalene-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop novel therapeutic agents based on its properties.
Méthodes De Synthèse
The synthesis of 3-(1-Hydroxyethyl)naphthalene-1,2-dione can be achieved through several methods, including the oxidation of juglone with potassium permanganate or hydrogen peroxide, the reduction of 5-hydroxy-1,4-naphthoquinone with sodium borohydride, and the reaction of 1,2-naphthoquinone with ethylene glycol. Each synthesis method has its advantages and limitations, and the choice of method depends on the intended application.
Applications De Recherche Scientifique
3-(1-Hydroxyethyl)naphthalene-1,2-dione has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, antifungal, antiviral, and antioxidant properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
129113-09-3 |
|---|---|
Nom du produit |
3-(1-Hydroxyethyl)naphthalene-1,2-dione |
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
3-(1-hydroxyethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-7,13H,1H3 |
Clé InChI |
BDCMHJPWOKIQID-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C(=O)C1=O)O |
Synonymes |
1,2-Naphthalenedione, 3-(1-hydroxyethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



